6-phenylspiro[2.3]hexan-4-one
Description
6-Phenylspiro[2.3]hexan-4-one is a spirocyclic compound featuring a cyclopropane ring fused to a cyclohexanone scaffold, with a phenyl substituent at the 6-position. Its unique spiro architecture imparts steric strain and electronic properties that influence reactivity and biological activity.
Properties
CAS No. |
2751611-68-2 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenylspiro[2.3]hexan-4-one can be achieved through several methods:
-
Cyclopropanation of 1-phenylcyclohexanone: : This method involves the reaction of 1-phenylcyclohexanone with a diazo compound in the presence of a transition metal catalyst such as rhodium or copper. The reaction proceeds through the formation of a carbene intermediate, which then undergoes cyclopropanation to form the spiro compound.
-
Intramolecular Cyclization: : Another approach involves the intramolecular cyclization of a suitable precursor, such as a 1,6-diene or a 1,6-diyne, under acidic or basic conditions. This method often requires the use of strong acids like sulfuric acid or bases like sodium hydride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Phenylspiro[2.3]hexan-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the spiro compound can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the cyclohexanone ring, using reagents like sodium methoxide or sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Sodium methoxide, sodium hydride, and halogenating agents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
6-Phenylspiro[2.3]hexan-4-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds and natural product analogs.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Material Science: It is used in the development of novel materials with unique mechanical and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-phenylspiro[2.3]hexan-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
5-Methyl-6-Phenyl-5-Azaspiro[2.3]hexan-4-one (222)
rel-(2S,3S)-2-Iodo-1,1-Dimethylspiro[2.3]hexan-4-one (2y)
Spiro[2.3]hexan-4-one
- Structural Simplicity : Lacks the phenyl group, reducing steric bulk and aromatic conjugation .
- Natural Occurrence : Detected in Artemisia annua extracts (0.0852% area percentage) but significantly less abundant than 2-cyclohexen-1-one (11.3446%) due to spiro strain .
- Commercial Availability : Purity up to 95% (CAS 20571-15-7), suggesting scalable synthesis .
6-Cyclopropylidene-5-Oxaspiro[2.3]hexan-4-one
- Structural Feature : Contains an oxygen atom in the spiro ring and a cyclopropylidene group .
- Molecular Formula : C₈H₈O₂ (vs. C₁₂H₁₂O for 6-phenylspiro[2.3]hexan-4-one).
- Implications : The oxygen atom may alter electron distribution, affecting nucleophilic reactivity at the carbonyl group.
Spectroscopic and Physical Properties
| Compound | IR (C=O, cm⁻¹) | ^1^H-NMR Features | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | ~1750 (est.) | Cyclopropyl protons, aromatic signals | 172.22 |
| 5-Methyl-6-phenyl-5-azaspiro[...] | 1751 | Four cyclopropyl protons | 187.10 |
| Spiro[2.3]hexan-4-one | – | Simpler cyclopropyl signals | 96.13 |
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